molecular formula C8H8ClN3 B11912849 4-Chloro-5-methyl-1H-indazol-3-amine

4-Chloro-5-methyl-1H-indazol-3-amine

Cat. No.: B11912849
M. Wt: 181.62 g/mol
InChI Key: SEMCBBNHTAHQPL-UHFFFAOYSA-N
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Description

4-Chloro-5-methyl-1H-indazol-3-amine is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-methyl-1H-indazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-5-methylbenzonitrile with hydrazine hydrate under reflux conditions to form the indazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. The use of catalysts and solvents that are easily recoverable and recyclable is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-methyl-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Halogen substitution reactions can occur, where the chlorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted indazole derivatives.

Scientific Research Applications

4-Chloro-5-methyl-1H-indazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-ethyl-1H-indazol-3-amine
  • 5-Chloro-2-(chloromethyl)-1-methyl-1H-benzimidazole
  • 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

Uniqueness

4-Chloro-5-methyl-1H-indazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.

Properties

Molecular Formula

C8H8ClN3

Molecular Weight

181.62 g/mol

IUPAC Name

4-chloro-5-methyl-1H-indazol-3-amine

InChI

InChI=1S/C8H8ClN3/c1-4-2-3-5-6(7(4)9)8(10)12-11-5/h2-3H,1H3,(H3,10,11,12)

InChI Key

SEMCBBNHTAHQPL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)NN=C2N)Cl

Origin of Product

United States

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